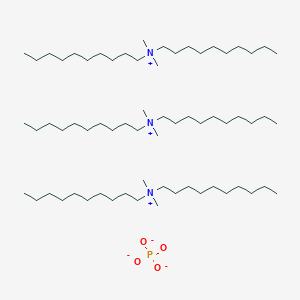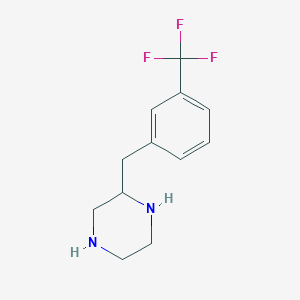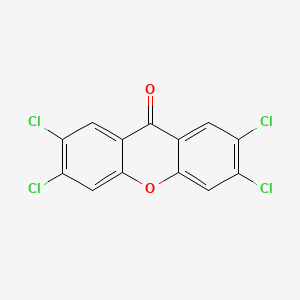
(3R)-Tridec-1-YN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-Tridec-1-YN-3-OL is an organic compound characterized by a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom in the R-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-Tridec-1-YN-3-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor, such as 1-decyne.
Hydroboration-Oxidation: The alkyne undergoes hydroboration using a borane reagent, followed by oxidation with hydrogen peroxide to introduce the hydroxyl group at the desired position.
Chiral Resolution: To obtain the (3R)-enantiomer, chiral resolution techniques such as chromatography or enzymatic resolution are employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts or biocatalysts can enhance the efficiency of the chiral resolution step.
Análisis De Reacciones Químicas
Types of Reactions: (3R)-Tridec-1-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for partial hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of (3R)-Tridec-1-YN-3-one or (3R)-Tridec-1-YN-3-oic acid.
Reduction: Formation of (3R)-Tridec-1-ene-3-OL or (3R)-Tridecane-3-OL.
Substitution: Formation of (3R)-Tridec-1-YN-3-chloride or (3R)-Tridec-1-YN-3-bromide.
Aplicaciones Científicas De Investigación
(3R)-Tridec-1-YN-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-Tridec-1-YN-3-OL involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl group and triple bond allow the compound to interact with enzymes, receptors, and other biomolecules.
Pathways: The compound can modulate biochemical pathways related to cell signaling, metabolism, and gene expression, leading to its observed biological effects.
Comparación Con Compuestos Similares
(3S)-Tridec-1-YN-3-OL: The enantiomer of (3R)-Tridec-1-YN-3-OL with similar chemical properties but different biological activity.
Tridec-1-YN-3-OL: The racemic mixture containing both (3R) and (3S) enantiomers.
Tridec-1-YN-3-one: The oxidized form of this compound with a ketone group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets
Propiedades
Número CAS |
649561-36-4 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
(3R)-tridec-1-yn-3-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h2,13-14H,3,5-12H2,1H3/t13-/m0/s1 |
Clave InChI |
NBXOZWAKVAGNDB-ZDUSSCGKSA-N |
SMILES isomérico |
CCCCCCCCCC[C@H](C#C)O |
SMILES canónico |
CCCCCCCCCCC(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-](/img/structure/B12607993.png)
![3,8a-Dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazine](/img/structure/B12608000.png)
![5-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12608013.png)
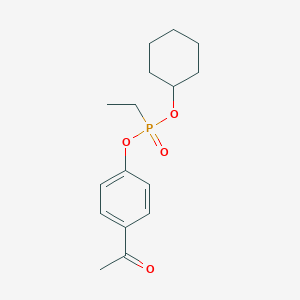
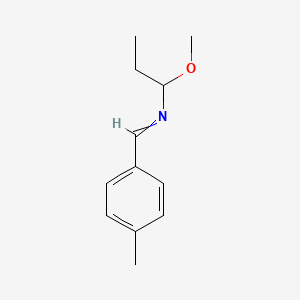
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
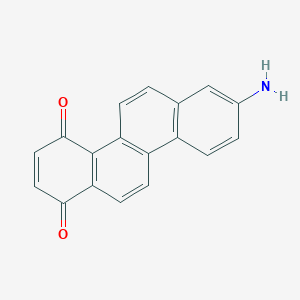
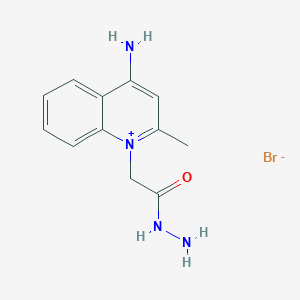
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)


